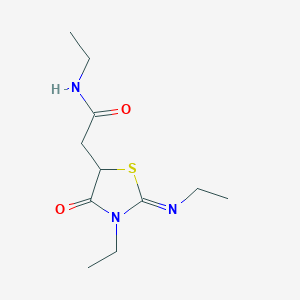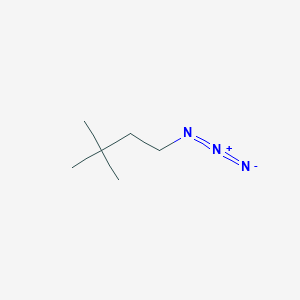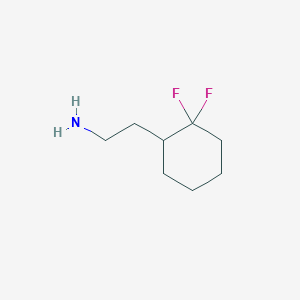![molecular formula C24H26N2OS B2669241 1-Benzoyl-3-(4-tert-butylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione CAS No. 1223906-28-2](/img/structure/B2669241.png)
1-Benzoyl-3-(4-tert-butylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzoyl-3-(4-tert-butylphenyl)-1,4-diazaspiro[44]non-3-ene-2-thione is a complex organic compound with a unique spirocyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzoyl-3-(4-tert-butylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione typically involves multi-step organic reactions. One common method includes the reaction of benzoyl chloride with 4-tert-butylaniline to form an intermediate, which is then cyclized with a suitable reagent to form the spirocyclic structure. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine under controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
1-Benzoyl-3-(4-tert-butylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl or tert-butylphenyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
1-Benzoyl-3-(4-tert-butylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanocomposites.
Mécanisme D'action
The mechanism of action of 1-Benzoyl-3-(4-tert-butylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The pathways involved can include signal transduction cascades and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Benzoyl-3-phenyl-1,4-diazaspiro[4.4]non-3-ene-2-thione
- 1-Benzoyl-3-(4-methylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione
- 1-Benzoyl-3-(4-ethylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione
Uniqueness
1-Benzoyl-3-(4-tert-butylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione is unique due to the presence of the tert-butyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its stability and selectivity in various applications compared to similar compounds.
Propriétés
IUPAC Name |
[2-(4-tert-butylphenyl)-3-sulfanylidene-1,4-diazaspiro[4.4]non-1-en-4-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2OS/c1-23(2,3)19-13-11-17(12-14-19)20-22(28)26(24(25-20)15-7-8-16-24)21(27)18-9-5-4-6-10-18/h4-6,9-14H,7-8,15-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDDBTTUSPNGESL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC3(CCCC3)N(C2=S)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-6-[cyano(4-fluorophenyl)methyl]benzenecarbonitrile](/img/structure/B2669162.png)
![3-(4-ethylphenyl)-N-(4-methoxybenzyl)-3-[(2,2,2-trifluoroacetyl)amino]propanamide](/img/structure/B2669164.png)

![(E)-methyl 4-((3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)carbamoyl)benzoate](/img/structure/B2669167.png)





![[(1R,3S)-1,2,2,3-tetramethylcyclopentyl]methanamine hydrochloride](/img/structure/B2669175.png)

![2-[2-(Cyclopentylsulfanyl)pyrimidin-5-yl]ethan-1-amine](/img/structure/B2669180.png)

